ゾクサゾラミン
概要
説明
Zoxazolamine is a centrally acting muscle relaxant that was synthesized in 1953 and introduced clinically in 1955. It was primarily used for the relief of muscle spasms in conditions such as musculoskeletal disorders and neurological diseases. it was withdrawn from the market due to hepatotoxicity. One of its active metabolites, chlorzoxazone, was found to show less toxicity and was subsequently marketed in place of zoxazolamine .
科学的研究の応用
Zoxazolamine has been used extensively in scientific research, particularly in the fields of pharmacology and toxicology. It is used for the pharmacologic assessment of possible changes in oxidative enzyme activity in rodents. This is often referred to as the "paralysis time test" . Additionally, zoxazolamine has been studied for its effects on striatal dopamine metabolism, where it was shown to decrease dopamine turnover without directly affecting dopamine synthesis, catabolism, reuptake, or release . It has also been used in studies involving the modulation of pigmentation factors in keratinocyte-melanocyte co-culture systems .
作用機序
Target of Action
Zoxazolamine is a centrally acting muscle relaxant . It primarily targets the IK Ca channels and striatal dopamine metabolism . These targets play a crucial role in muscle relaxation and dopamine turnover .
Mode of Action
Zoxazolamine interacts with its targets by activating the IK Ca channels . It also influences striatal dopamine metabolism, decreasing it without directly affecting dopamine synthesis, catabolism, reuptake, or release . This interaction results in changes in muscle relaxation and dopamine turnover .
Biochemical Pathways
The major pathway for the metabolism of Zoxazolamine is via hydroxylation in the benzene ring to form 6-hydroxy-zoxazolamine, which is excreted in urine as a glucuronide . There is also evidence for the excretion in urine of small amounts of a product (chlorzoxazone) formed by the substitution of the amino group of zoxazolamine for a hydroxyl group .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Zoxazolamine are crucial for understanding its bioavailability. As mentioned earlier, Zoxazolamine is metabolized via hydroxylation in the benzene ring . The resulting metabolite, 6-hydroxy-zoxazolamine, is then excreted in urine . .
Result of Action
The molecular and cellular effects of Zoxazolamine’s action primarily involve muscle relaxation and changes in dopamine turnover . By activating the IK Ca channels , Zoxazolamine induces muscle relaxation. Additionally, it decreases striatal dopamine metabolism without directly affecting dopamine synthesis, catabolism, reuptake, or release .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Zoxazolamine. For instance, exposure to certain chemicals, such as flavone, a naturally occurring compound found in several plant species, can stimulate the metabolism of Zoxazolamine . .
生化学分析
Biochemical Properties
Zoxazolamine interacts with various enzymes and proteins in the body. It is metabolized by an array of cytochrome P450 (CYP450) isoforms . The nature of these interactions involves the conversion of Zoxazolamine into its metabolites, which are then excreted from the body .
Cellular Effects
Zoxazolamine influences cell function by acting as a muscle relaxant . It does this by inhibiting nerve impulses, which in turn reduces muscle contractions .
Molecular Mechanism
At the molecular level, Zoxazolamine exerts its effects through binding interactions with biomolecules and enzymes, particularly the CYP450 isoforms . These interactions lead to the metabolism of Zoxazolamine, resulting in its muscle relaxant effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Zoxazolamine change over time. Upon intravenous infusion, serum concentrations of Zoxazolamine were higher at the onset than at the offset of loss of the righting reflex (LRR), suggestive of a distribution disequilibrium .
Dosage Effects in Animal Models
The effects of Zoxazolamine vary with different dosages in animal models. At lower doses, Zoxazolamine acts as a muscle relaxant, while at higher doses, it can lead to paralysis .
Metabolic Pathways
Zoxazolamine is involved in the CYP450 metabolic pathway . It interacts with various CYP450 isoforms, which metabolize Zoxazolamine into its metabolites .
Transport and Distribution
Zoxazolamine is distributed throughout the body via the bloodstream . It is transported to various cells and tissues, where it exerts its muscle relaxant effects .
Subcellular Localization
Given its lipophilic nature, it is likely that it can cross cell membranes and localize within various cellular compartments .
準備方法
Zoxazolamine can be synthesized through various synthetic routes. One common method involves the reaction of o-aminophenol with aromatic aldehydes in the presence of magnetic nanoparticles as a catalyst in water under mild conditions . This method is efficient and eco-friendly, making it suitable for industrial production. Another method involves the use of metal-free synthetic routes to isoxazoles, which are then converted to zoxazolamine through further chemical reactions .
化学反応の分析
Zoxazolamine undergoes several types of chemical reactions, including:
Oxidation: Zoxazolamine can be oxidized to form various metabolites, including chlorzoxazone.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: Zoxazolamine can undergo substitution reactions, particularly involving the chlorine atom in its structure.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
類似化合物との比較
Zoxazolamine is often compared with its metabolite, chlorzoxazone. Both compounds are centrally acting muscle relaxants, but chlorzoxazone is less toxic and is still marketed for clinical use. Chlorzoxazone acts on the spinal cord by depressing reflexes, whereas zoxazolamine primarily affects dopamine metabolism . Other similar compounds include metaxalone and cyclobenzaprine, which also act as muscle relaxants but have different mechanisms of action and safety profiles .
特性
IUPAC Name |
5-chloro-1,3-benzoxazol-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O/c8-4-1-2-6-5(3-4)10-7(9)11-6/h1-3H,(H2,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGCODSQDUUUKIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)N=C(O2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1045245 | |
Record name | 5-Chloro-2-benzoxazolamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1045245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61-80-3 | |
Record name | Zoxazolamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=61-80-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Zoxazolamine [INN:BAN:NF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000061803 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Zoxazolamine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758690 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Zoxazolamine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24995 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Chloro-2-benzoxazolamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1045245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Zoxazolamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.473 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ZOXAZOLAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9DOW362Q29 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: While the exact mechanism is not fully elucidated, zoxazolamine primarily acts as a centrally acting muscle relaxant. It is believed to inhibit polysynaptic reflexes within the central nervous system, particularly those involved in muscle tone and spasticity. [, , ]
ANone: Zoxazolamine inhibits both two- and three-neurone arcs, as well as complexes representing four- and five-neurone reflexes or reflexes mediated by slowly conducting fibers in ventral roots of spinal cats. This inhibition of various reflex pathways leads to a decrease in muscle tone and spasticity. []
ANone: The molecular formula of zoxazolamine is C10H12ClN3O, and its molecular weight is 225.68 g/mol.
ANone: Yes, 6-hydroxyzoxazolamine, a major metabolite of zoxazolamine, exhibits significantly reduced muscle relaxant properties compared to the parent compound. []
ANone: Interestingly, while chlorzoxazone (5-chloro-2(3H)-benzoxazolone) possesses muscle relaxant properties, its primary mechanism involves the activation of calcium-activated potassium channels (KCa), leading to chloride secretion across epithelia. This mechanism differs from the proposed central nervous system action of zoxazolamine. []
ANone: Zoxazolamine undergoes extensive hepatic metabolism, primarily via cytochrome P450 enzymes. The major metabolic pathway involves aromatic hydroxylation to form 6-hydroxyzoxazolamine, which is subsequently conjugated and excreted in the urine. [, ]
ANone: Yes, studies in rats have shown significant sex-related differences in zoxazolamine metabolism. Notably, nafenopin, a hypolipidemic agent, reduces zoxazolamine paralysis time in female rats but prolongs it in males, suggesting differential effects on drug-metabolizing enzymes. []
ANone: Research suggests that carrageenan-induced inflammation in rats potentiates zoxazolamine paralysis time and inhibits its metabolism in both sexes. This highlights the potential influence of inflammatory states on drug pharmacokinetics. []
ANone: Co-administration of zoxazolamine with chlorzoxazone has been shown to prolong the plasma half-life of chlorzoxazone in mice and dogs. This interaction is attributed to the formation of an insoluble complex between the two drugs, altering the metabolism and clearance of chlorzoxazone. []
ANone: Thymectomy in rats has been observed to prolong zoxazolamine paralysis time, suggesting a potential role of the thymus in drug metabolism or clearance. This effect can be partially reversed by pretreatment with agents that induce hepatic microsomal enzymes, such as pregnenolone-16α-carbonitrile (PCN). []
ANone: Studies in rats exposed to simulated high-altitude conditions (hypobaric hypoxia) demonstrate a significant delay in regaining the righting reflex after zoxazolamine administration. This suggests that oxygen limitation at high altitudes can impair drug metabolism and prolong drug action. []
ANone: Yes, a strong correlation exists between zoxazolamine paralysis time and the activity of hepatic microsomal enzymes responsible for its metabolism. Factors influencing enzyme activity, such as genetic variations, drug interactions, and physiological states, can significantly alter zoxazolamine's duration of action. [, , , , , , , ]
ANone: Flavone, a compound found in various plants, has been shown to stimulate the metabolism of zoxazolamine both in vitro and in vivo in neonatal rats. This effect is attributed to flavone's ability to activate hepatic microsomal enzymes involved in zoxazolamine hydroxylation. [, ]
ANone: Yes, zoxazolamine demonstrates uricosuric effects in humans. Studies show that it increases urate clearance in a dose-dependent manner. Interestingly, this uricosuric effect is not observed in dogs. [, ]
ANone: Splenectomy in rats has been shown to prolong zoxazolamine paralysis time and decrease the activity of drug-metabolizing enzymes in the liver, highlighting a potential link between splenic function and drug metabolism. []
ANone: Yes, there have been documented cases of fatal hepatic necrosis in patients receiving zoxazolamine. While the exact cause-and-effect relationship is challenging to establish definitively, these cases emphasize the potential for serious liver toxicity associated with zoxazolamine use. []
ANone: Yes, studies in mice demonstrate that repeated administration of zoxazolamine can induce its own metabolism, leading to a shorter elimination half-life upon subsequent dosing. This self-induction is attributed to the stimulation of liver microsomal enzymes responsible for zoxazolamine hydroxylation. []
ANone: Yes, various drugs and chemicals can significantly alter the metabolism of zoxazolamine. For example, pretreatment with phenobarbital, a known inducer of drug-metabolizing enzymes, can shorten zoxazolamine paralysis time. Conversely, inhibitors of drug metabolism, such as carbon monoxide, can prolong its duration of action. [, , , ]
ANone: Research suggests that pretreatment with certain food additives, such as diphenyl, o-phenylphenol, piperonyl butoxide, and thiabendazole, can prolong zoxazolamine paralysis time in mice, indicating potential interactions with hepatic drug-metabolizing enzymes. []
ANone: Zoxazolamine was introduced in the late 1950s as a centrally acting muscle relaxant. Early clinical trials investigated its potential in treating various conditions characterized by muscle spasticity, including cerebral palsy, multiple sclerosis, and spinal cord injuries. [, , ]
ANone: Zoxazolamine has served as a valuable tool in studying drug metabolism, particularly the cytochrome P450 enzyme system. Its relatively short duration of action and susceptibility to modulation by various factors, including genetic predisposition, drug interactions, and environmental exposures, have made it a useful probe for investigating the complexities of drug biotransformation and its implications for pharmacological responses. [, , , , , ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。